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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address

challenges associated with Nanopore sequencing of nucleic acids containing modified bases.

Frequently Asked Questions (FAQs)
Q1: What are modified bases and why are they important?

Modified bases are chemical alterations to the standard DNA (A, C, G, T) and RNA (A, C, G, U)

nucleotides. These modifications play crucial roles in regulating gene expression, DNA repair,

and immune responses. In drug development, understanding these modifications is vital as

they can be biomarkers for diseases like cancer and neurological disorders.[1]

Q2: How does Nanopore sequencing detect modified bases?

Nanopore sequencing directly sequences native DNA or RNA molecules without the need for

PCR amplification.[2] As a nucleic acid strand passes through a nanopore, it disrupts an ionic

current, creating a characteristic electrical signal. Modified bases produce distinct perturbations

in this signal compared to their canonical counterparts, allowing for their direct detection.[3]

Q3: Which modified bases can be detected with Nanopore sequencing?

Oxford Nanopore Technologies (ONT) and the research community are continuously expanding

the catalog of detectable modified bases. Commonly detected DNA modifications include 5-
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methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and N6-methyladenine (6mA). For

RNA, N6-methyladenosine (m6A) and pseudouridine (Ψ) are frequently studied.[4][5]

Q4: What are the main sources of artifacts when sequencing modified bases?

Artifacts in modified base sequencing can arise from several sources:

Basecalling Errors: The computational process of converting the raw electrical signal into a

nucleotide sequence can be a source of errors, especially if the basecalling model has not

been trained on the specific modification present in the sample.[6]

Homopolymeric Regions: Nanopore sequencing can struggle with long stretches of the same

nucleotide (homopolymers), which can lead to insertion or deletion errors.[7]

GC-Bias: Reads with very high or low GC content can have a higher error rate.[7]

Library Preparation: The methods used to prepare the DNA or RNA for sequencing can

introduce biases. For example, PCR amplification can erase epigenetic modifications.[2]

Q5: What is the recommended sequencing depth for accurate modified base detection?

The required sequencing depth can vary depending on the modification of interest and the

desired level of accuracy. For whole-genome analysis of 5mC and 5hmC in the human

genome, a depth of 20-30x is generally recommended. However, for low-abundance

modifications, a higher depth may be necessary to achieve reliable calls.

Troubleshooting Guides
This section provides solutions to common problems encountered during Nanopore

sequencing of modified bases.

Issue 1: Low accuracy of modified base calls.

Q: My modified base calls have low accuracy. What are the potential causes and how can I

troubleshoot this?

A: Low accuracy in modified base calling can stem from several factors. Here's a step-by-step

guide to troubleshoot this issue:
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Verify the Basecalling Model: Ensure you are using the latest and most appropriate

basecalling model for your data and the specific modification you are investigating. Oxford

Nanopore Technologies regularly releases updated models with improved accuracy. Use a

"super accurate" (SUP) model if available, as these generally provide higher accuracy than

"high accuracy" (HAC) or "fast" models.[3]

Check for Model-Modification Mismatch: Using a basecalling model not trained for a specific

modification is a primary source of error.[6] For example, a model trained only for 5mC will

not accurately detect 6mA.

Assess Sequencing Data Quality: Low-quality sequencing data can lead to inaccurate base

and modification calls. Check the quality scores (Q-scores) of your reads. Reads with low Q-

scores are more likely to contain errors.

Investigate GC-Bias and Homopolymers: Analyze your data for regions with extreme GC

content or long homopolymer stretches, as these are known to be challenging for Nanopore

sequencing and can lead to increased error rates.[7]

Use a Negative Control: If possible, sequence a whole-genome amplified (WGA) version of

your sample. WGA removes epigenetic modifications, so any "modified" bases detected in

the WGA sample are likely false positives. This can help you estimate the false discovery

rate. Note that WGA itself can introduce biases and may require higher sequencing depth for

complete genome assembly.[6]

Utilize Correction Tools: For systematic errors introduced by modifications, tools like

Modpolish can be used to correct the sequence data.[6]

Troubleshooting Workflow for Low Accuracy Modified Base Calls
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Caption: Troubleshooting workflow for low accuracy modified base calls.

Issue 2: High number of false-positive modified base calls.

Q: I am observing a high number of false-positive modified base calls. How can I identify and

filter these?
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A: A high false-positive rate can be particularly problematic for low-abundance modifications.

Here are some strategies to address this:

Increase the Probability Threshold: Most modified base callers provide a probability score for

each call. By increasing the threshold for calling a base as modified, you can reduce the

number of false positives, although this may also lead to a decrease in sensitivity (more false

negatives).

Compare with a Negative Control: As mentioned previously, sequencing a WGA sample can

help you to empirically determine a suitable probability threshold that minimizes false

positives in your specific dataset.[6]

Use Orthogonal Validation Methods: If possible, validate a subset of your findings using an

alternative method, such as bisulfite sequencing for 5mC.[8] While bisulfite sequencing has

its own biases, high concordance between the two methods can increase confidence in your

results.[9]

Leverage Multi-tool Comparisons: Different basecalling and modification calling tools may

have different error profiles. Comparing the results from multiple tools can help to identify

high-confidence calls that are consistent across different algorithms.[10]

Issue 3: Low sequencing yield or poor read quality.

Q: My sequencing run produced a low yield or reads of poor quality. What could be the cause,

especially when working with modified DNA?

A: Low yield and poor read quality can be due to a variety of factors, some of which are specific

to working with modified nucleic acids.

DNA/RNA Quality and Quantity: Ensure that your input DNA or RNA is of high quality and

quantity. Use fluorometric methods like Qubit for quantification, as spectrophotometric

methods like NanoDrop can overestimate the concentration.[11] The DNA should also be of

high molecular weight for long-read sequencing.

Library Preparation Issues:
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Use of PCR: If you are interested in native modifications, it is crucial to use a PCR-free

library preparation method. PCR will erase most epigenetic marks.[2]

Inefficient Adapter Ligation: Ensure that the adapter ligation step is efficient. Incomplete

ligation can lead to a lower number of active pores and reduced yield.

Flow Cell Health: Always perform a flow cell check before starting your experiment to ensure

there are a sufficient number of active pores.

Sample-Specific Inhibitors: Some biological samples may contain inhibitors that can affect

the sequencing process. Ensure your DNA/RNA extraction method effectively removes

these.

Experimental Protocols
Protocol 1: PCR-Free Native DNA Library Preparation using Ligation Sequencing Kit (SQK-

LSK114)

This protocol is essential for preserving base modifications for direct detection.

Materials:

Ligation Sequencing Kit V14 (SQK-LSK114)[12]

1 µg of high molecular weight genomic DNA

Nuclease-free water

AMPure XP beads

Freshly prepared 70% ethanol

1.5 ml Eppendorf DNA LoBind tubes

Magnetic rack

Thermal cycler

Methodology:
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DNA Repair and End-Prep (35 minutes):

Thaw the DNA repair and end-prep reagents on ice.

In a 1.5 ml Eppendorf DNA LoBind tube, combine:

Input DNA: 1 µg in up to 47 µl

Nuclease-free water: to a total volume of 47 µl

NEBNext FFPE DNA Repair Buffer: 3.5 µl

Ultra II End-prep reaction buffer: 3.5 µl

Ultra II End-prep enzyme mix: 3.0 µl

Mix gently by flicking the tube and spin down.

Incubate in a thermal cycler at 20°C for 5 minutes, then 65°C for 5 minutes.

Resuspend AMPure XP beads by vortexing. Add 60 µl of resuspended beads to the

reaction and mix by flicking.

Incubate on a rotator mixer for 5 minutes at room temperature.

Pellet the beads on a magnetic rack. Remove and discard the supernatant.

Wash the beads twice with 200 µl of freshly prepared 70% ethanol.

Allow the pellet to air dry for ~30 seconds. Do not over-dry.

Resuspend the pellet in 61 µl of nuclease-free water. Incubate for 2 minutes.

Pellet the beads on the magnetic rack and transfer 60 µl of the eluate to a new tube.

Adapter Ligation and Clean-up (20 minutes):

Thaw the Ligation Adapter (LA), Ligation Buffer (LNB), and Quick T4 DNA Ligase on ice.
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To the 60 µl of end-prepped DNA, add:

Ligation Buffer (LNB): 25 µl

Quick T4 DNA Ligase: 10 µl

Ligation Adapter (LA): 5 µl

Mix gently by flicking the tube and spin down.

Incubate at room temperature for 10 minutes.

Add 40 µl of resuspended AMPure XP beads and mix by flicking.

Incubate on a rotator mixer for 5 minutes at room temperature.

Pellet the beads on a magnetic rack and discard the supernatant.

Wash the beads twice with 250 µl of Long Fragment Buffer (LFB).

Spin down and remove any residual LFB.

Resuspend the pellet in 15 µl of Elution Buffer (EB). Incubate for 10 minutes at room

temperature.

Pellet the beads on the magnetic rack and transfer 15 µl of the eluate (your prepared

library) to a new tube.

Experimental Workflow for PCR-Free Library Preparation
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End: Sequencing-Ready Library
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Caption: PCR-free library preparation workflow.

Computational Protocols
Protocol 2: Analysis of Modified Bases with modkit

modkit is a versatile tool for processing and summarizing modified base calls from Nanopore

sequencing data.[13]

Methodology:

Installation:
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modkit can be installed via bioconda or from the source on GitHub.

Creating a bedMethyl file:

The pileup command in modkit creates a summary of modified and unmodified bases in a

bedMethyl format.

--cpg: Use this flag to specifically analyze CpG context methylation.

The output bedMethyl file will contain information on the number of modified and canonical

bases at each position.

Filtering and adjusting modification calls:

The adjust-mods command can be used to filter or adjust modification calls. For example,

to remove 5hmC calls and only retain 5mC calls:

Protocol 3: Visualization of Modified Bases with methylartist

methylartist is a powerful tool for visualizing Nanopore methylation data.[14][15]

Methodology:

Installation:

methylartist can be installed via pip or bioconda.

Creating a methylartist database:

First, you need to create a database from your basecalled data (e.g., from Guppy or

Dorado).

Generating locus plots:

To visualize methylation patterns at a specific genomic locus:

Computational Analysis Workflow
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Start: Basecalled Reads (BAM)

1. modkit pileup
- Generate bedMethyl summary

2. modkit adjust-mods
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3. methylartist db-guppy
- Create visualization database

4. methylartist locus/region
- Generate plots

End: Analysis and Visualization
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Caption: Computational workflow for modified base analysis.

Data Presentation
Table 1: Performance of Dorado Basecalling Models for Modified Base Detection
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Modificati
on

Context
Basecalle
r Model

Accuracy
(%)

Precision
(%)

Recall
(%)

F1 Score

5mC CpG
Dorado v4

(SUP)
98.15 - - 0.93

5mC All
Dorado v4

(SUP)
97.80 - - -

5hmC CpG
Dorado v4

(SUP)
98.15 - - -

5hmC All
Dorado v4

(SUP)
97.80 - - -

6mA All
Dorado v4

(SUP)
97.60 - - -

Data is illustrative and compiled from various sources. Actual performance may vary depending

on the sample, library preparation, and sequencing conditions. [3] Table 2: Comparison of

Library Preparation Methods for Modified Base Sequencing

Feature
PCR-Free (e.g., Ligation
Sequencing)

PCR-Based

Preservation of Modifications Yes No (Modifications are lost)

Input DNA Requirement Higher (e.g., ~1 µg) Lower (e.g., 1-10 ng)

Potential for Bias Low (avoids PCR bias) High (PCR can introduce bias)

Read Length Can generate ultra-long reads Limited by amplicon size

Recommended for
Native modification

sequencing

Low-input samples, targeted

sequencing

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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